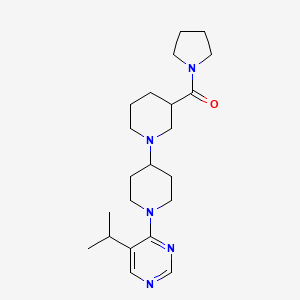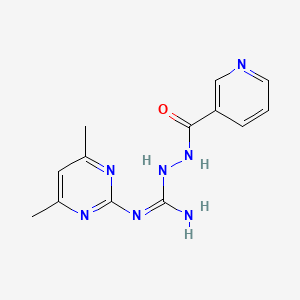![molecular formula C23H15ClN4O3S B5256610 (6Z)-6-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5256610.png)
(6Z)-6-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (6Z)-6-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex heterocyclic molecule It features a unique structure that combines a thiadiazolo[3,2-a]pyrimidinone core with a furan ring and a chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic synthesis. The key steps include:
Formation of the Thiadiazolo[3,2-a]pyrimidinone Core: This can be achieved by cyclization reactions involving appropriate precursors such as thiourea and β-diketones under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Vilsmeier-Haack reaction or through the use of furan derivatives in a Friedel-Crafts acylation.
Attachment of the Chlorophenyl Group: This step often involves a Suzuki coupling reaction using a chlorophenylboronic acid and a suitable palladium catalyst.
Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired product, often under reflux conditions with appropriate solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: Electrophilic aromatic substitution can occur on the chlorophenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like nitrating agents (HNO₃) or halogenating agents (Cl₂, Br₂) can be used under controlled conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential pharmaceutical applications.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its unique structure.
Medicine
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (6Z)-6-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6Z)-6-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- (6Z)-6-{[5-(4-methylphenyl)furan-2-yl]methylidene}-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Uniqueness
The uniqueness of (6Z)-6-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the chlorophenyl group, in particular, can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development.
Propriétés
IUPAC Name |
(6Z)-6-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-5-imino-2-(phenoxymethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN4O3S/c24-15-8-6-14(7-9-15)19-11-10-17(31-19)12-18-21(25)28-23(26-22(18)29)32-20(27-28)13-30-16-4-2-1-3-5-16/h1-12,25H,13H2/b18-12-,25-21? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQGSRBFNJUEGG-JLFKZYKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN3C(=N)C(=CC4=CC=C(O4)C5=CC=C(C=C5)Cl)C(=O)N=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC2=NN3C(=N)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)Cl)/C(=O)N=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5256528.png)
![1-[1-(3,4-Dimethylphenyl)ethyl]-3-(2-methoxyphenyl)urea](/img/structure/B5256529.png)
![2-[2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B5256533.png)
![1-{5-[2-(1-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}-1-propanone](/img/structure/B5256540.png)
![(4S)-4-(4-{[(2,3-difluorobenzoyl)(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5256556.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B5256582.png)
![4'-[(dimethylamino)methyl]-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5256587.png)
![N-(4-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5256595.png)
![N-(3-chloro-2-methylphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5256599.png)
![(5E)-3-ETHYL-5-{2-[(2Z)-1-METHYL-1H,2H-NAPHTHO[1,2-D][1,3]OXAZOL-2-YLIDENE]ETHYLIDENE}-2-SULFANYLIDENE-1,3-OXAZOLIDIN-4-ONE](/img/structure/B5256601.png)
![2-(1H-benzimidazol-1-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B5256603.png)
![1'-(cyclopropylcarbonyl)-N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B5256615.png)


